![molecular formula C10H12N2O4 B8153222 Methyl 4-(dimethylamino)-2-nitrobenzoate CAS No. 773874-70-7](/img/structure/B8153222.png)
Methyl 4-(dimethylamino)-2-nitrobenzoate
Overview
Description
Methyl 4-(dimethylamino)-2-nitrobenzoate is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivatives : Methyl 4-(dimethylamino)-2-nitrobenzoate is involved in the synthesis of various chemical compounds. For instance, Kamel et al. (1964) demonstrated the methylation of 4-nitrobenzotriazole derivatives, potentially related to the synthesis pathways involving similar nitrobenzoate structures (Kamel, Sherif, & Kamel, 1964).
Fluorescent Ligand Synthesis : Osuský et al. (2022) used a method that involves a compound structurally similar to methyl 4-(dimethylamino)-2-nitrobenzoate for synthesizing fluorescent ligands with tunable emission colors. This demonstrates its application in the synthesis of functional dyes and light-harvesting materials (Osuský et al., 2022).
Influenza Virus Inhibition : A study by Jedrzejas et al. (1995) on 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a compound related to methyl 4-(dimethylamino)-2-nitrobenzoate, suggests potential applications in antiviral research, particularly as neuraminidase inhibitors (Jedrzejas et al., 1995).
Solubility and Chemical Properties : Research by Wu et al. (2016) on 3-methyl-4-nitrobenzoic acid, a compound with similarities to methyl 4-(dimethylamino)-2-nitrobenzoate, explored its solubility in different organic solvents. Such studies are crucial for understanding the chemical properties and applications of related compounds (Wu et al., 2016).
Synthesis of Naphthalene Derivatives : Wong et al. (2002) reported a synthesis method for "push-pull" naphthalenes using nitro-2-methylbenzoate esters, which are structurally related to methyl 4-(dimethylamino)-2-nitrobenzoate. This indicates its relevance in the synthesis of specialized organic compounds (Wong et al., 2002).
properties
IUPAC Name |
methyl 4-(dimethylamino)-2-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-11(2)7-4-5-8(10(13)16-3)9(6-7)12(14)15/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFSPEHQIATLLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727196 | |
Record name | Methyl 4-(dimethylamino)-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(dimethylamino)-2-nitrobenzoate | |
CAS RN |
773874-70-7 | |
Record name | Methyl 4-(dimethylamino)-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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